2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid
Description
2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 5. High-resolution mass spectrometry (HRMS) confirms its molecular formula with a calculated [M+H]+ of 387.1849 and observed value of 387.1845, ensuring high purity (>98%) . This compound is synthesized via nucleophilic substitution reactions, often starting from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol intermediates .
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-7-10(2)19-14(16-9)17-15(18-19)22-8-11-5-3-4-6-12(11)13(20)21/h3-7H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTKSTRKDLGOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673728 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid” are currently unknown. The compound is a derivative of the triazolopyrimidine class, which is known to interact with various biological targets
Mode of Action
It is known that triazolopyrimidines can form hydrogen bonds with different targets, which could potentially lead to changes in the target’s function or structure. The specific interactions and resulting changes for this compound would depend on its specific targets.
Biological Activity
The compound 2-{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]methyl}benzoic acid is a derivative of triazolopyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₄OS
- IUPAC Name : this compound
The compound features a benzoic acid moiety linked to a thioether derived from a triazolopyrimidine scaffold. This unique structure is hypothesized to contribute to its biological activities.
Anticancer Properties
Research has indicated that compounds containing the triazolopyrimidine scaffold exhibit anticancer activity. For instance, a study demonstrated that related analogues showed significant inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The IC₅₀ values of some analogues were comparable or better than standard inhibitors like 7-Deazaxanthine (IC₅₀ = 42.63 μM) .
In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that selected compounds inhibited the expression of angiogenesis markers such as VEGF and MMP-9 . This suggests that this compound may possess similar anticancer properties.
Antimicrobial Activity
The triazolopyrimidine derivatives have also been evaluated for their antimicrobial properties. A related study highlighted that compounds with similar structures exhibited significant inhibition against various microbial strains. The presence of the thioether group may enhance the lipophilicity and permeability of the compound across microbial membranes .
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives is closely linked to their structural features. Key findings from SAR studies include:
- Thioether Group : The incorporation of a thioether moiety has been shown to enhance biological activity by improving binding affinity to target enzymes.
- Substitution Patterns : Variations at the 5 and 7 positions of the triazole ring significantly affect potency. For example, methyl substitutions at these positions have been associated with increased inhibitory activity against TP .
Data Table: Biological Activity Summary
| Activity Type | Target | IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Antitumor | Thymidine Phosphorylase | 42.63 | |
| Angiogenesis Inhibition | VEGF and MMP-9 | Not specified | |
| Antimicrobial | Various Strains | Not specified |
Case Studies
- Inhibition of Thymidine Phosphorylase : A study synthesized various triazolo[1,5-a][1,3,5]triazin derivatives and assessed their inhibitory effects on TP. Compounds were shown to effectively reduce TP activity in vitro, correlating with structural modifications .
- Antimicrobial Screening : Another investigation screened a library of triazole derivatives against Mycobacterium tuberculosis. Several compounds demonstrated over 90% inhibition of bacterial growth, indicating potential as new anti-TB agents .
Comparison with Similar Compounds
Q & A
Basic: What synthetic protocols are recommended for preparing derivatives of this compound?
Methodological Answer:
The synthesis typically involves thiol-alkylation reactions. For example, reacting 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol with chloroacetamides or benzyl halides in solvents like methanol or 1,4-dioxane under reflux. Key parameters include:
- Solvent choice : Methanol for thiol-alkylation , 1,4-dioxane for amide coupling .
- Reaction time : 24–48 hours under reflux to ensure completion .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Derivatives can be further functionalized via reactions with benzoyl chlorides or phenylacetyl chlorides in the presence of triethylamine (TEA) as a catalyst .
Basic: What spectroscopic techniques are essential for structural validation?
Methodological Answer:
- IR spectroscopy : Confirm the presence of thioether (-S-) and carboxylic acid (-COOH) groups via characteristic stretches (e.g., 2550–2600 cm⁻¹ for -SH in intermediates, 1680–1720 cm⁻¹ for carbonyl) .
- NMR (¹H/¹³C) : Identify methyl groups (δ 2.4–2.6 ppm for CH₃), aromatic protons (δ 7.3–8.1 ppm), and thiomethyl linkages (δ 3.8–4.2 ppm for -SCH₂-) .
- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for molecular weight confirmation) .
Basic: How to design biological activity assays for this compound?
Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Anti-inflammatory tests : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage models .
Control : Include reference drugs (e.g., doxorubicin for anticancer, diclofenac for anti-inflammatory) .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?
Methodological Answer:
Contradictions often arise from substituent positioning or bioassay variability . Mitigation strategies include:
- Systematic derivative synthesis : Vary substituents (e.g., methyl, phenyl, piperazinyl) while keeping the core structure constant .
- Consistent bioassay protocols : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤ 0.1%) to reduce variability .
- Computational validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DHFR or COX-2 .
For example, methyl groups at the 5,7-positions enhance anticancer activity, while bulky aryl groups may reduce solubility but improve target specificity .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, acetylated amino) to the benzoic acid moiety .
- Salt formation : Convert the carboxylic acid to a sodium or potassium salt .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance bioavailability .
Example: Ethyl 4-{[(5-hydroxy-6,7-dihydrotriazolopyrimidin-6-yl)acetyl]amino}benzoate showed improved solubility due to its hydroxyl and acetylated amino groups .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Stepwise monitoring : Use TLC or HPLC to track intermediate formation (e.g., 5-amino-2-(methylthio)thiazole-4-carbonitrile in ).
- Temperature control : Maintain 70–80°C for cyclization steps to avoid side reactions .
- Catalyst optimization : TEA or DIPEA for amide couplings; POCl₃/DMF for nitrile formation .
Example: A 24-hour reflux in 1,4-dioxane with TEA increased amide derivative yields to >75% .
Advanced: How to validate target engagement in pharmacological studies?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to enzymes like DHFR .
- Cellular thermal shift assays (CETSA) : Confirm target protein stabilization in the presence of the compound .
- Knockdown/knockout models : Compare activity in wild-type vs. DHFR-silenced cells to verify mechanism .
Example: Docking studies of triazolopyrimidines with DHFR showed hydrogen bonding with Asp27 and Leu4 residues, correlating with experimental IC₅₀ values .
Advanced: How to address discrepancies in biological activity across similar derivatives?
Methodological Answer:
- Purity verification : Use HPLC (≥95% purity) to rule out impurities affecting bioassays .
- Metabolic stability testing : Perform liver microsome assays to identify rapid degradation of certain derivatives .
- Synergistic effects : Test combinations with adjuvants (e.g., P-glycoprotein inhibitors) to overcome efflux-pump-mediated resistance .
Example: A methyl-substituted derivative showed reduced activity in vitro but higher in vivo efficacy due to improved metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
